molecular formula C20H22N2O2 B6570073 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946321-63-7

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B6570073
CAS No.: 946321-63-7
M. Wt: 322.4 g/mol
InChI Key: JMGJWNXCFNDYOR-UHFFFAOYSA-N
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Description

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzamide moiety substituted with a 4-methyl group and a tetrahydroquinoline ring system, which is further modified with a propanoyl group. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: : It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: : The compound can be used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: can be compared with other benzamide derivatives and tetrahydroquinoline compounds. Some similar compounds include:

  • N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • 4-methyl-N-(1-propanoyl-quinolin-7-yl)benzamide

  • N-(1-propanoyl-quinolin-7-yl)benzamide

These compounds share structural similarities but differ in the presence or position of substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGJWNXCFNDYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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